N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
Description
Properties
Molecular Formula |
C24H20N4O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
QHLRXDMYQROLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely employed strategy involves carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate urea bond formation. This method mirrors protocols described in the synthesis of structurally related amides and ureas.
Procedure :
-
Activation of Amine : The 4-morpholin-4-yl-2-phenylquinolin-6-amine intermediate is prepared via nucleophilic substitution of a halogenated quinoline precursor with morpholine.
-
Coupling Reaction : The activated amine reacts with 2,4-dimethoxyphenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C under nitrogen. EDCI and 4-dimethylaminopyridine (DMAP) are added to catalyze the reaction.
-
Workup : The mixture is stirred at room temperature for 24 hours, followed by sequential washing with hydrochloric acid, sodium bicarbonate, and brine. The crude product is purified via recrystallization from dichloromethane/ethyl acetate.
Uranium-Based Coupling Agents
Alternative methods utilize uranium reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to enhance coupling efficiency. This approach is adapted from recent studies on quinoline-urea conjugates.
Procedure :
-
Amine Preparation : The quinoline amine is synthesized as above.
-
Coupling : HATU and N,N-diisopropylethylamine (DIPEA) are added to a solution of the amine and 2,4-dimethoxyphenyl isocyanate in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours.
-
Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane) yields the pure product.
Yield : 82–85% (based on analogous syntheses).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | EDCI Method | HATU Method |
|---|---|---|
| Solvent | Anhydrous DCM | DMF |
| Temperature | 0°C → room temp | Room temperature |
| Catalyst | DMAP | DIPEA |
| Reaction Time | 24 hours | 12 hours |
The choice of solvent significantly impacts yield. Polar aprotic solvents like DMF improve solubility of intermediates, enabling faster reactions. Conversely, DCM minimizes side reactions but requires longer durations.
Catalyst Loading and Stoichiometry
-
EDCI/DMAP : A 1:1 molar ratio of EDCI to DMAP ensures efficient activation of the isocyanate.
-
HATU/DIPEA : Stoichiometric HATU (1.2 equiv) and excess DIPEA (3 equiv) maximize coupling efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Challenges in Synthesis
Solubility Limitations
The compound’s low solubility in common organic solvents necessitates recrystallization from mixed solvents (e.g., DCM/ethyl acetate).
Purification Complexity
Column chromatography often fails due to strong adsorption on silica gel. Recrystallization or preparative HPLC is preferred.
Applications and Derivatives
While beyond the scope of preparation methods, preliminary studies suggest this urea derivative inhibits kinase activity (e.g., HGFR, MST1R). Structural analogs with modified aromatic substituents exhibit enhanced bioavailability .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Urea Derivatives
Key Observations
Heterocyclic Influence: The target compound’s quinoline core distinguishes it from pyridine-based analogs (e.g., ). Quinoline’s extended π-system may enhance binding affinity to hydrophobic pockets in biological targets compared to smaller heterocycles.
This contrasts with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) in analogs , which may alter reactivity or metabolism. Morpholine: The morpholine substituent introduces a polar, water-soluble moiety absent in other derivatives, likely improving bioavailability .
Molecular Weight : The target compound’s molecular weight is expected to exceed 450 g/mol (based on structural complexity), making it larger than most analogs in Table 1. Higher molecular weight may impact membrane permeability or dosing requirements.
Inferred Pharmacological and Physicochemical Properties
- Solubility: The morpholine group and methoxy substituents likely enhance aqueous solubility compared to purely hydrophobic analogs like N-(4-chlorophenyl)-N'-(2-phenoxyphenyl)urea .
- Toxicity Prediction : Computational tools like GUSAR (used in for triazole derivatives) could predict the target compound’s toxicity profile, though experimental validation is required.
Biological Activity
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl moiety
- A morpholine ring
- A quinoline derivative
This structural diversity contributes to its biological activity. The molecular weight of the compound is approximately 358.4 g/mol .
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with quinoline structures are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Properties : Morpholine derivatives have been associated with antimicrobial effects against various pathogens.
- Enzyme Inhibition : The presence of specific substituents can enhance the inhibition of enzymes linked to disease processes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis in vitro. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Potentially inhibits key enzymes involved in metabolic pathways. |
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that similar quinoline derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy :
- Research indicated that morpholine-based compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
-
Enzyme Interaction :
- A quantitative structure–activity relationship (QSAR) analysis indicated that specific substitutions on the phenyl ring enhance enzyme inhibition, thus increasing the compound's efficacy against targeted enzymes involved in cancer metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea, and what purification methods ensure high yield?
- Methodological Answer : Synthesis typically involves coupling reactions between isocyanate intermediates and amine derivatives. For example:
- Step 1 : Prepare the quinoline core via cyclization of substituted anilines with aldehydes under acidic conditions.
- Step 2 : Functionalize the quinoline with morpholine via nucleophilic aromatic substitution (temperature: 80–100°C, catalyst: Pd/C or CuI) .
- Step 3 : React the morpholinyl-quinoline intermediate with 2,4-dimethoxyphenyl isocyanate in anhydrous THF or DMF.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of this urea derivative validated experimentally?
- Methodological Answer :
- X-ray crystallography resolves the quinoline-morpholine orientation and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
- NMR spectroscopy :
- ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and urea NH (δ 8.2–9.0 ppm, broad).
- ¹³C NMR: Carbonyl (C=O) signal at δ 155–160 ppm confirms urea formation .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
- pH adjustment : The morpholine group (pKa ~7.4) allows protonation in acidic buffers (pH 4–6), improving solubility .
- Formulation : Aqueous formulations with surfactants (e.g., Tween-80) or lipid-based nanoparticles are reported for related urea derivatives .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Kinase inhibition : The quinoline-morpholine scaffold resembles ATP-competitive kinase inhibitors (e.g., PI3K/mTOR). Test via kinase profiling panels .
- Antimicrobial activity : Substituted ureas with electron-rich aryl groups show activity against Gram-positive bacteria. Use MIC assays (e.g., against S. aureus) .
- Anticancer potential : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like sorafenib .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact biological activity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Replace 2,4-dimethoxyphenyl with 4-hydroxyphenyl. Test solubility (LogP via shake-flask method) and metabolic stability (microsomal assays). Hydroxy groups may improve solubility but reduce plasma stability due to glucuronidation .
- In vivo PK : Compare oral bioavailability in rodent models. Methoxy groups typically enhance membrane permeability but may increase CYP450-mediated metabolism .
Q. How to resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Standardize protocols : Use identical solvents, temperatures, and agitation methods. For example, measure solubility in PBS (pH 7.4) at 37°C with sonication.
- Cross-validate : Compare dynamic light scattering (DLS) and HPLC-UV quantification. Contradictions may arise from polymorphic forms or aggregation .
Q. What formulation challenges arise in developing injectable forms of this compound?
- Methodological Answer :
- pH sensitivity : The morpholine group may precipitate at physiological pH. Use buffered solutions (e.g., citrate buffer, pH 5.0) .
- Stability : Monitor degradation via accelerated stability testing (40°C/75% RH). Urea bonds are susceptible to hydrolysis; lyophilization with cryoprotectants (trehalose) improves shelf life .
Q. Can computational modeling predict binding modes to potential targets like PI3K?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PI3K crystal structure (PDB: 4L23). The quinoline ring may occupy the ATP-binding pocket, with morpholine forming H-bonds to Val851 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
Q. How to optimize HPLC methods for quantifying this compound in biological matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
